An In-depth Technical Guide to the Physical Properties of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol
An In-depth Technical Guide to the Physical Properties of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol is a chiral secondary alcohol of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the second-generation antihistamine Bepotastine. The specific stereochemistry of this compound is crucial for its intended biological activity, making a thorough understanding of its physical properties essential for its synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, supported by experimental protocols and an analysis of its structural features.
Chemical Identity and Core Properties
(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, with the molecular formula C₁₂H₁₀ClNO, is comprised of a central methanol carbon atom bonded to a 4-chlorophenyl group, a pyridin-2-yl group, a hydrogen atom, and a hydroxyl group. This substitution pattern creates a stereogenic center at the carbinol carbon, leading to the existence of two enantiomers: (R) and (S).
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [1] |
| Molecular Weight | 219.66 g/mol | [1] |
| CAS Number (Racemate) | 27652-89-7 | [1] |
| CAS Number (R)-enantiomer | 112966-26-4 | |
| CAS Number (S)-enantiomer | 176022-47-2 | [2] |
| Appearance | White to off-white or light brown solid/powder/crystals | [3] |
Structural and Crystallographic Properties
In the racemic crystal, the dihedral angle between the phenyl and pyridine rings is approximately 74.34°.[4] The molecules in the crystal lattice are linked by intermolecular O-H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, forming zigzag chains.[4][5]
Optical Activity
A critical physical property of a chiral molecule is its ability to rotate the plane of polarized light, a phenomenon known as optical activity. This is quantified by the specific rotation, [α]. An experimentally determined specific rotation for (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol is not widely reported in the scientific literature under standardized conditions. However, its enantiomeric purity is a critical parameter in its use as a pharmaceutical intermediate.
The enantiomeric excess (ee) of a sample of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol is typically determined using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general framework for the chiral separation of (R)- and (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol to determine the enantiomeric excess of a sample.
Objective: To separate the enantiomers of (4-Chlorophenyl)(pyridin-2-yl)methanol and quantify their relative amounts.
Materials:
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(4-Chlorophenyl)(pyridin-2-yl)methanol sample
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Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or similar)
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HPLC-grade n-hexane
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HPLC-grade isopropanol
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v), but this may need to be optimized for the specific column and system.
-
Sample Preparation: Accurately weigh a small amount of the (4-Chlorophenyl)(pyridin-2-yl)methanol sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
The two enantiomers should elute at different retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
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Logical Workflow for Enantiomeric Excess Determination:
Caption: Workflow for determining the enantiomeric excess of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol.
Thermal Properties
The melting point of a crystalline solid is a key indicator of its purity. For the racemic mixture of (4-Chlorophenyl)(pyridin-2-yl)methanol, a melting point range of 78-80 °C has been reported.[6]
Solubility Profile
| Solvent | Qualitative Solubility | Source |
| Water | Slightly soluble | [3] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ether | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [6] |
For drug development and process chemistry, a quantitative understanding of solubility is often necessary. The following protocol outlines a standard laboratory procedure for determining the solubility of a compound like (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol in a specific solvent at a controlled temperature.
Materials:
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High-purity (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol
-
Analytical grade solvents (e.g., ethanol, methanol, isopropanol, tetrahydrofuran, toluene)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
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HPLC or UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Add an excess amount of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent.
-
Determine the concentration of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve prepared with known concentrations of the compound.
-
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Workflow for Quantitative Solubility Determination:
Caption: A generalized workflow for the quantitative determination of solubility.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chiral center will influence the magnetic environment of nearby nuclei.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The molecular ion peak for (4-Chlorophenyl)(pyridin-2-yl)methanol would be expected at an m/z corresponding to its molecular weight (219.66 g/mol ).[1]
Conclusion
(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol is a fundamentally important chiral building block in modern pharmaceutical synthesis. A comprehensive understanding of its physical properties, including its solid-state structure, optical activity, solubility, and spectroscopic characteristics, is paramount for its efficient synthesis, purification, and use in drug development. While some experimental data, such as a specific optical rotation value and quantitative solubility in various solvents, are not widely published, the protocols provided in this guide offer a robust framework for their determination in a research and development setting. The continued investigation and documentation of these properties will further aid in the streamlined development of pharmaceuticals that rely on this crucial chiral intermediate.
References
- BenchChem. (2025). Chiral Properties of 4-Chlorophenyl-2-pyridinylmethanol and its Enantiomers: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025).
-
ChemBK. (2024, April 10). 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from [Link]
- Narayana, B., Sarojini, B. K., Yathirajan, H. S., Rathore, R., & Glidewell, C. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.
-
ResearchGate. (2016). (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
- BenchChem. (2025). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. BenchChem.
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PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
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IUCr. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
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